molecular formula C24H32Br2O2 B15164270 4,4'-Bis((6-bromohexyl)oxy)-1,1'-biphenyl CAS No. 189156-36-3

4,4'-Bis((6-bromohexyl)oxy)-1,1'-biphenyl

Cat. No.: B15164270
CAS No.: 189156-36-3
M. Wt: 512.3 g/mol
InChI Key: KRLMFEMMRZETSE-UHFFFAOYSA-N
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Description

4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl is an organic compound characterized by the presence of two 6-bromohexyl groups attached to a biphenyl core through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 6-bromohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkages .

Industrial Production Methods

While specific industrial production methods for 4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the 6-bromohexyl groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the biphenyl core or the 6-bromohexyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and amines.

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include reduced biphenyl derivatives and modified hexyl chains.

Scientific Research Applications

4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of polymers and liquid crystals due to its structural properties.

    Biological Studies: It can be used as a precursor for the synthesis of biologically active molecules.

    Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the biphenyl core or the hexyl chains are modified to introduce new functional groups.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis((6-chlorohexyl)oxy)-1,1’-biphenyl: Similar structure but with chlorine atoms instead of bromine.

    4,4’-Bis((6-iodohexyl)oxy)-1,1’-biphenyl: Similar structure but with iodine atoms instead of bromine.

    4,4’-Bis((6-methylhexyl)oxy)-1,1’-biphenyl: Similar structure but with methyl groups instead of bromine.

Uniqueness

4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl is unique due to the presence of bromine atoms, which make it more reactive in nucleophilic substitution reactions compared to its chloro or iodo analogs. The bromine atoms also influence the compound’s physical properties, such as its melting point and solubility.

Properties

CAS No.

189156-36-3

Molecular Formula

C24H32Br2O2

Molecular Weight

512.3 g/mol

IUPAC Name

1-(6-bromohexoxy)-4-[4-(6-bromohexoxy)phenyl]benzene

InChI

InChI=1S/C24H32Br2O2/c25-17-5-1-3-7-19-27-23-13-9-21(10-14-23)22-11-15-24(16-12-22)28-20-8-4-2-6-18-26/h9-16H,1-8,17-20H2

InChI Key

KRLMFEMMRZETSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCBr)OCCCCCCBr

Origin of Product

United States

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